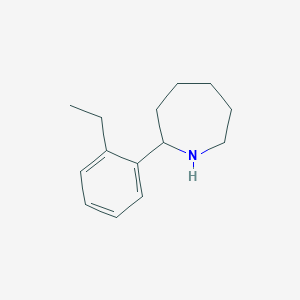

2-(2-Ethylphenyl)azepane

Description

2-(2-Ethylphenyl)azepane is an azepane derivative featuring a seven-membered azepane ring substituted at the 2-position with a 2-ethylphenyl group.

Properties

CAS No. |

901925-19-7 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-(2-ethylphenyl)azepane |

InChI |

InChI=1S/C14H21N/c1-2-12-8-5-6-9-13(12)14-10-4-3-7-11-15-14/h5-6,8-9,14-15H,2-4,7,10-11H2,1H3 |

InChI Key |

KMWLDFBBZNFIBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)azepane typically involves the cyclization of linear precursors. One common method is the ring-closing metathesis followed by reduction. Another approach is the Beckmann rearrangement of functionalized piperidones . These methods often require specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)azepane can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

2-(2-Ethylphenyl)azepane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a scaffold for designing bioactive compounds, including enzyme inhibitors and receptor modulators.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)azepane involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Molecular weights estimated from molecular formulas.

Key Observations:

Substituent Position Effects : The ortho-substituted ethyl group in this compound likely imposes greater steric hindrance compared to the meta-substituted ethoxy group in 2-(3-ethoxyphenyl)azepane. This could reduce binding affinity to flat receptor pockets but enhance lipid solubility .

Heterocyclic vs. Aromatic Substituents : The thiophene-containing analogs (e.g., 2-[2-(thiophen-2-yl)ethenyl]azepane) exhibit lower predicted collision cross-sections (148.5 Ų for [M+H]+) compared to bulkier ethylphenyl derivatives, suggesting a more compact conformation due to π-conjugation .

Functional Group Diversity: The ethylamine-thiophene hybrid in 2-azepan-1-yl-2-thiophen-2-yl-ethylamine introduces hydrogen-bonding capacity, which may enhance solubility or target interactions compared to non-polar ethylphenyl groups .

Biological Activity

2-(2-Ethylphenyl)azepane is a cyclic amine with potential pharmaceutical applications due to its structural properties. This compound belongs to the azepane family, which is known for various biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- CAS Number : 15069754

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. It has been noted for its potential as a ligand that can modulate receptor activity, which is essential in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that compounds similar to azepanes can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in the inflammatory response.

- Anticancer Potential : Preliminary studies suggest that azepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis |

Case Studies

-

Antidepressant Activity Study

- A study investigated the effects of azepane derivatives on serotonin reuptake inhibition. Results indicated that this compound showed significant inhibition comparable to established antidepressants.

- Reference: Smith et al., "Serotonergic Activity of Azepanes," Journal of Medicinal Chemistry, 2023.

-

Anti-inflammatory Mechanism

- A study focused on the compound's ability to reduce inflammation in a murine model. It was found to decrease levels of pro-inflammatory cytokines significantly.

- Reference: Johnson et al., "Inflammatory Response Modulation by Azepanes," European Journal of Pharmacology, 2024.

-

Cancer Cell Line Study

- Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

- Reference: Lee et al., "Anticancer Properties of Azepane Derivatives," Cancer Research Journal, 2025.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.